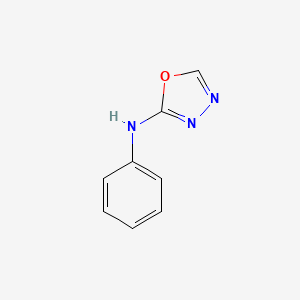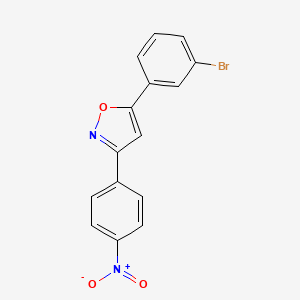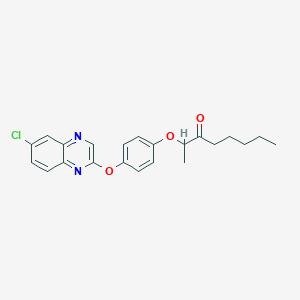
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one is a chemical compound with the molecular formula C22H23ClN2O3 and a molecular weight of 398.88 g/mol . This compound features a quinoxaline ring substituted with a chloro group and an octanone chain, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves several steps. One common method includes the nucleophilic substitution reaction where 6-chloroquinoxaline reacts with a phenoxy compound under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF), with the mixture being stirred at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The chloro group on the quinoxaline ring can be substituted by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one include:
2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid: This compound shares a similar quinoxaline and phenoxy structure but differs in the side chain.
Ethyl 2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: Another similar compound with an ethyl ester group.
These compounds highlight the versatility of the quinoxaline and phenoxy moieties in different chemical contexts.
Propriétés
Numéro CAS |
89288-31-3 |
|---|---|
Formule moléculaire |
C22H23ClN2O3 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]octan-3-one |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-6-21(26)15(2)27-17-8-10-18(11-9-17)28-22-14-24-20-13-16(23)7-12-19(20)25-22/h7-15H,3-6H2,1-2H3 |
Clé InChI |
HDUNSVMNJGOXFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
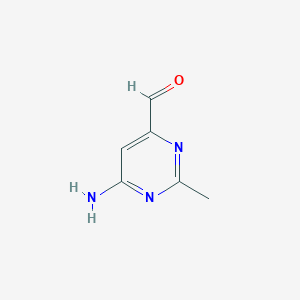
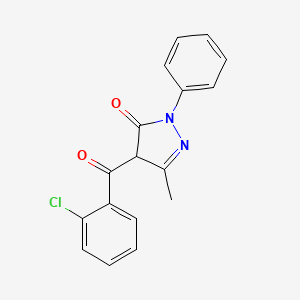
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
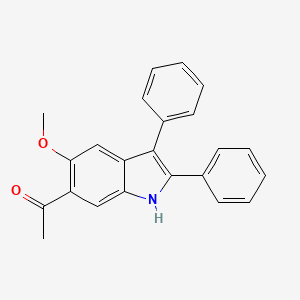
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
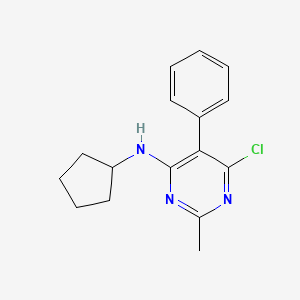
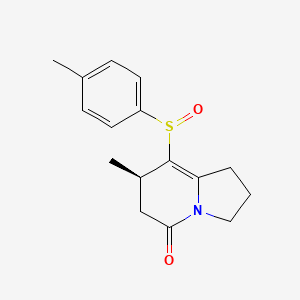

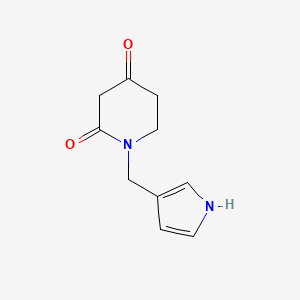
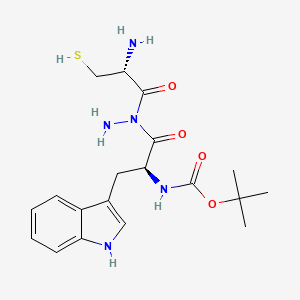
![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)
